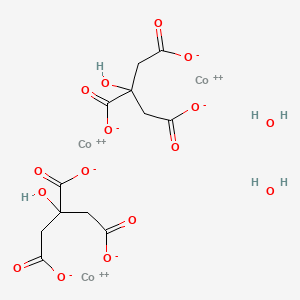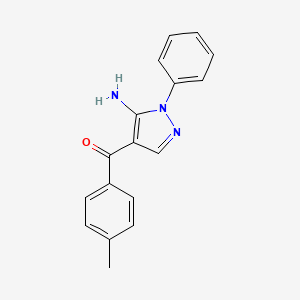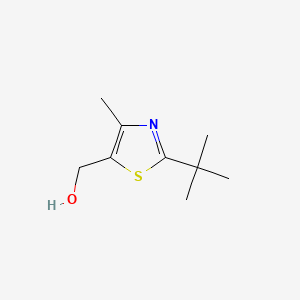
5-Bromo-4-chloro-2-fluorobenzal bromide, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% (5-BCFB) is a chemical compound widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents and is widely used in organic synthesis. 5-BCFB is an important reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds.
Applications De Recherche Scientifique
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% to participate in a variety of chemical reactions, such as the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% are not well understood. However, it is believed that the compound can act as a Lewis acid, which can affect the activity of enzymes and other proteins. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% can act as an inhibitor of certain metabolic pathways, which can lead to changes in the levels of certain hormones and other biochemical compounds.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% has several advantages in laboratory experiments. It is a relatively stable compound and is soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive and can be used in a variety of reactions. However, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is toxic and should be handled with care. In addition, it should not be used in reactions involving proteins, as it can interfere with the activity of enzymes and other proteins.
Orientations Futures
There are a number of potential future directions for research involving 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of drugs, dyes, and polymers. In addition, further research could be conducted into the safety and toxicity of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% and its potential uses in medical and industrial applications.
Méthodes De Synthèse
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is synthesized through a two-step process. The first step involves the reaction of bromine and 4-chloro-2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-4-chloro-2-fluorobenzaldehyde. The second step involves the reaction of the aldehyde with bromine in the presence of a base, such as sodium hydroxide. This reaction produces 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%.
Propriétés
IUPAC Name |
1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWSDBPHWEZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)



![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)






